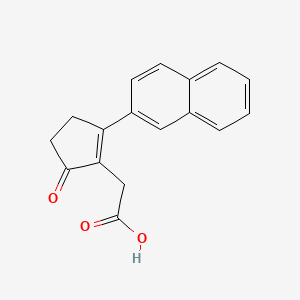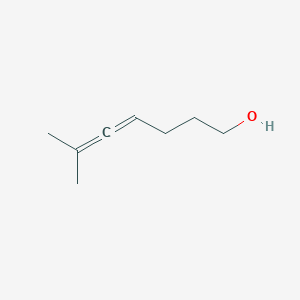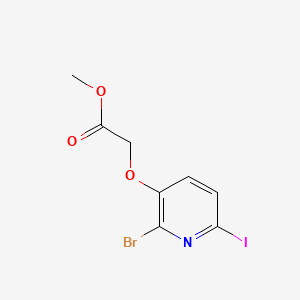
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, which is further connected to a methyl acetate group through an ether linkage. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate typically involves the following steps:
Bromination and Iodination: The starting material, pyridine, undergoes bromination and iodination to introduce the bromine and iodine atoms at specific positions on the pyridine ring.
Ether Formation: The brominated and iodinated pyridine derivative is then reacted with methyl chloroacetate in the presence of a base, such as potassium carbonate, to form the ether linkage, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the pyridine ring or the attached functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate can be compared with other pyridine derivatives that have different halogen substituents or functional groups. Similar compounds include:
- Methyl 2-((2-chloro-6-iodopyridin-3-yl)oxy)acetate
- Methyl 2-((2-bromo-6-fluoropyridin-3-yl)oxy)acetate
- Methyl 2-((2-iodo-6-chloropyridin-3-yl)oxy)acetate
The uniqueness of this compound lies in its specific combination of bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo.
Eigenschaften
Molekularformel |
C8H7BrINO3 |
|---|---|
Molekulargewicht |
371.95 g/mol |
IUPAC-Name |
methyl 2-(2-bromo-6-iodopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C8H7BrINO3/c1-13-7(12)4-14-5-2-3-6(10)11-8(5)9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
RGFLUSGTTYOFFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=C(N=C(C=C1)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




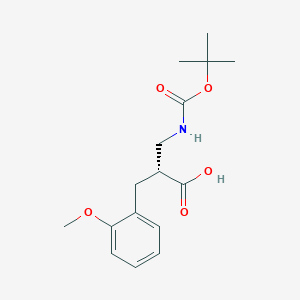



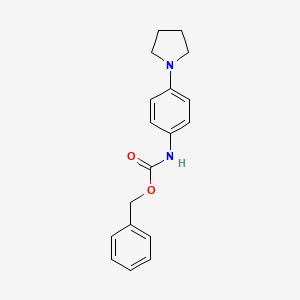
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)

